molecular formula C20H20F2N2O4 B1311844 gamma-Secretase Inhibitor XVI CAS No. 208255-51-0

gamma-Secretase Inhibitor XVI

Katalognummer B1311844
CAS-Nummer: 208255-51-0
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: XAPDRNSTUYCSQC-SGTLLEGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gamma-Secretase Inhibitor XVI, also known under CAS 208255-51-0, is a small molecule/inhibitor that controls the biological activity of gamma-Secretase . It is primarily used for Neuroscience applications . This inhibitor has anti-aggregation properties and prevents early Aβ oligomerization by selectively blocking the Aβ dimer and trimer formation .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

  • Scientific Field: Neuroscience
  • Application Summary: Gamma-Secretase Inhibitor XVI, also known as Semagacestat, was developed as a potential treatment for Alzheimer’s disease . It was designed to inhibit the γ-secretase, an enzyme that plays a key role in the production of amyloid-beta (Aβ) protein plaques, which are characteristic of Alzheimer’s disease .
  • Methods of Application: In a double-blind, placebo-controlled trial, patients with probable Alzheimer’s disease were randomized to receive 100 mg or 140 mg of Semagacestat, or a placebo daily . The changes in cognition and functioning were assessed using the Alzheimer’s Disease Assessment Scale for cognition (ADAS-cog) and the Alzheimer’s Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale .
  • Results: The trial was terminated before completion due to safety concerns . The ADAS-cog scores worsened in all three groups, and the ADCS-ADL scores also worsened in all groups . Patients treated with Semagacestat lost more weight and had more skin cancers and infections, treatment discontinuations due to adverse events, and serious adverse events .

Oral Squamous Cell Carcinoma (OSCC) Research

  • Scientific Field: Oncology
  • Application Summary: Gamma-Secretase Inhibitor XVI was used to investigate the role of Notch signaling inhibition on OSCC cell proliferation, cell cycle progression, cell apoptosis, cell migration, and cell invasion .

Future Drug Target for Alzheimer’s Disease

  • Scientific Field: Drug Discovery
  • Application Summary: Gamma-Secretase Inhibitor XVI is being considered as a future drug target for Alzheimer’s disease . The amyloid hypothesis of Alzheimer’s disease posits that aggregated Aβ triggers a cascade of events, including tau tangle formation and neuroinflammation, that ultimately lead to neurodegeneration and dementia .

Treatment of Desmoid Tumors

  • Scientific Field: Oncology
  • Application Summary: Nirogacestat, an oral γ-secretase inhibitor developed by SpringWorks Therapeutics, has been approved by the FDA for the treatment of desmoid tumors . Desmoid tumors are rare soft-tissue sarcomas, diagnosed in 3–5 people per million each year .

γ-Secretase Based Therapies for Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: Gamma-Secretase Inhibitor XVI is being explored for its potential in cancer treatment . The ability to accurately identify patients based on the activity of the pathway could improve the response to Gamma-Secretase Inhibitor XVI therapy for the treatment of cancer .

Neuroscience Applications

  • Scientific Field: Neuroscience
  • Application Summary: Gamma-Secretase Inhibitor XVI is primarily used for Neuroscience applications .

Zukünftige Richtungen

Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .

Eigenschaften

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPDRNSTUYCSQC-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440198
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Secretase Inhibitor XVI

CAS RN

208255-51-0
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.